molecular formula C21H22N2O3S B2834565 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline CAS No. 866811-69-0

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline

Cat. No.: B2834565
CAS No.: 866811-69-0
M. Wt: 382.48
InChI Key: KEFNFARXUQOIFS-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline is a complex organic compound with the molecular formula C21H22N2O3S and a molecular weight of 382.48 g/mol This compound features a quinoline core substituted with a benzenesulfonyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzenesulfonyl group, and the attachment of the morpholine ring. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties, particularly in the inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and subsequent cell death . The compound may also interact with other enzymes and receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonyl groups but different core structures.

    Quinoline Derivatives: Compounds with quinoline cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different attached groups.

Uniqueness

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline is unique due to its specific combination of a benzenesulfonyl group, a quinoline core, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)27(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFNFARXUQOIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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